molecular formula C12H15NO3S B14387495 2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione CAS No. 90012-35-4

2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione

Cat. No.: B14387495
CAS No.: 90012-35-4
M. Wt: 253.32 g/mol
InChI Key: ADOSFBLEKDHUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a 3-methylbutyl group attached to the nitrogen atom of the benzothiazole ring and a trione functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves the reaction of 3-methylbutylamine with 2-chlorobenzothiazole under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trione group to a diol or alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols or alcohols.

    Substitution: Nitrobenzothiazoles or halogenated benzothiazoles.

Scientific Research Applications

2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of the yeast plasma membrane H⁺-ATPase (Pma1p), which disrupts the proton gradient and impairs cellular functions . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the 3-methylbutyl and trione groups.

    2-Methylbenzothiazole: A derivative with a methyl group attached to the benzothiazole ring.

    Benzothiazole-2-thiol: Contains a thiol group instead of the trione group.

Uniqueness

2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is unique due to the presence of both the 3-methylbutyl group and the trione functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90012-35-4

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-(3-methylbutyl)-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H15NO3S/c1-9(2)7-8-13-12(14)10-5-3-4-6-11(10)17(13,15)16/h3-6,9H,7-8H2,1-2H3

InChI Key

ADOSFBLEKDHUKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.